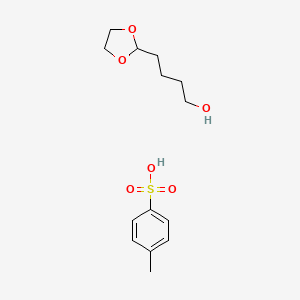
4-(1,3-Dioxolan-2-yl)butan-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxolan-2-yl)butan-1-ol and 4-methylbenzenesulfonic acid are two distinct chemical compounds. 4-(1,3-Dioxolan-2-yl)butan-1-ol is an organic compound with the molecular formula C7H14O3, often used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(1,3-Dioxolan-2-yl)butan-1-ol can be synthesized through the reaction of 1,3-dioxolane with butanal in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
4-methylbenzenesulfonic acid is industrially produced by sulfonating toluene with sulfuric acid . The reaction is exothermic and requires careful temperature control to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dioxolan-2-yl)butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
4-methylbenzenesulfonic acid is primarily used as a catalyst in esterification and alkylation reactions . It can also undergo sulfonation and nitration reactions under appropriate conditions .
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)butan-1-ol is used in various scientific research applications, including organic synthesis and material science . It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with unique properties.
4-methylbenzenesulfonic acid is widely used in organic synthesis as a catalyst for various reactions . It is also used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients and in the production of polymers and resins .
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)butan-1-ol involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring and hydroxyl group . These functional groups allow it to act as a nucleophile or electrophile, depending on the reaction conditions.
4-methylbenzenesulfonic acid acts as a strong acid catalyst by donating protons to facilitate various chemical reactions . Its sulfonic acid group is highly reactive and can participate in a wide range of chemical transformations.
Comparison with Similar Compounds
4-(1,3-Dioxolan-2-yl)butan-1-ol can be compared to other dioxolane derivatives, such as 2,2-dimethyl-1,3-dioxolane-4-methanol and 4-(2-methyl-1,3-dioxolan-2-yl)-1-butanol . These compounds share similar structural features but differ in their reactivity and applications.
4-methylbenzenesulfonic acid can be compared to other sulfonic acids, such as methanesulfonic acid and benzenesulfonic acid . While these compounds share the sulfonic acid functional group, they differ in their acidity and catalytic properties.
Properties
CAS No. |
143725-11-5 |
|---|---|
Molecular Formula |
C14H22O6S |
Molecular Weight |
318.39 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)butan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C7H14O3/c1-6-2-4-7(5-3-6)11(8,9)10;8-4-2-1-3-7-9-5-6-10-7/h2-5H,1H3,(H,8,9,10);7-8H,1-6H2 |
InChI Key |
TWVXPXHFRXDVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(O1)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


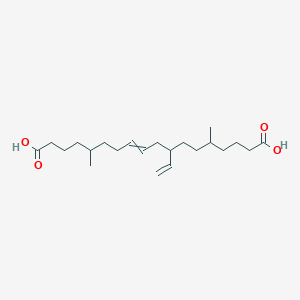
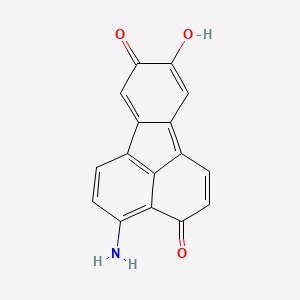
![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)
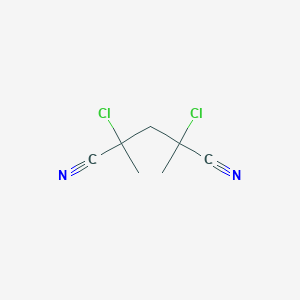
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)
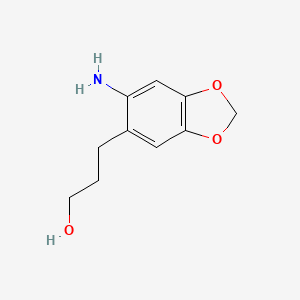
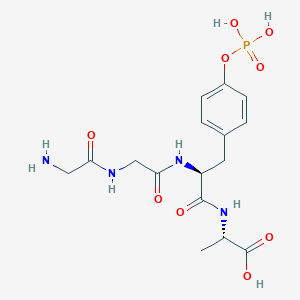
![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
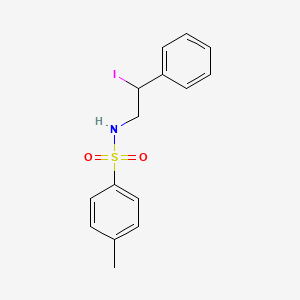
![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)

![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)
